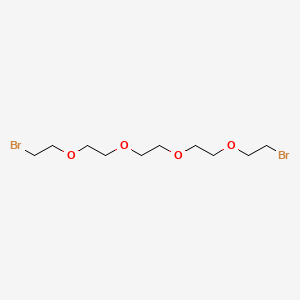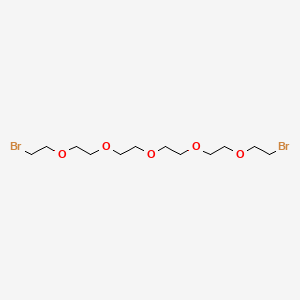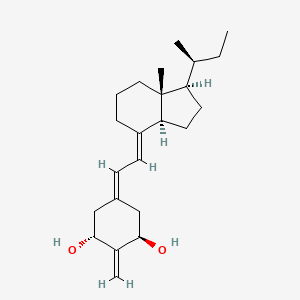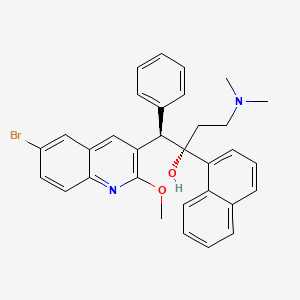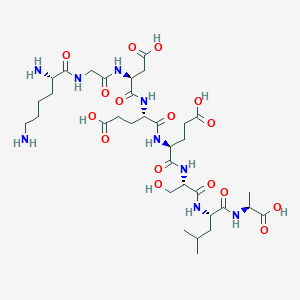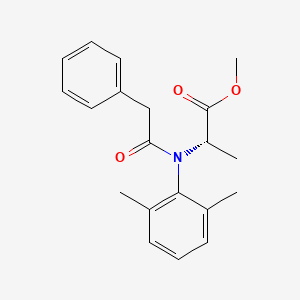
(+)-Benalaxyl
説明
(S)-benalaxyl is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the less active S-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate and a L-alanine derivative. It is an enantiomer of a benalaxyl-M.
科学的研究の応用
Fungicide Use in Agriculture
(+)-Benalaxyl is primarily utilized as a fungicide in agricultural settings. Its application has been extensively studied in various crops, including grapes, tomatoes, and cucumbers.
Grape Planting and Wine-Making
In grape cultivation and wine production, the stereoselective behavior of benalaxyl has been observed. Research indicates differential degradation rates between the enantiomers of benalaxyl in grapes, with R-(-)-benalaxyl degrading faster than S-(+)-benalaxyl. This difference in degradation impacts food safety evaluations and potential risk assessments (Lu et al., 2016).
Vegetable Cultivation
Studies on benalaxyl in various vegetables such as tomatoes, tobacco, sugar beets, capsicum, and soil indicate enantioselective degradation. This stereoselectivity in the metabolism of benalaxyl could have implications for the residue levels in these crops and their environmental impact (Gu et al., 2008).
Environmental Impact and Toxicity
The impact of (+)-Benalaxyl on the environment, particularly on non-target species, has been a subject of research due to its widespread use in agriculture.
Impact on Soil and Non-Target Organisms
The degradation and toxic effects of benalaxyl on different organisms, including earthworms and algae, have been studied to understand its environmental impact. Enantioselective toxicity and bioaccumulation have been observed, highlighting the need for careful consideration of its use and potential ecological risks (Xu et al., 2009).
Aquatic Systems
Research on benalaxyl's fate in water-sediment microcosms demonstrates its persistence and stereoselective behavior. This research is critical for assessing risks to aquatic systems, as the more toxic enantiomer (+)-benalaxyl may become enriched, posing higher risks (Liu et al., 2015).
Metabolism and Stereoselectivity
The metabolism of (+)-Benalaxyl is another significant area of research, with implications for both environmental risk assessment and human health.
Metabolism in Mammals
Studies on the metabolism of benalaxyl in mammals, such as mice, have shown enantioselective metabolism, indicating differences in how the enantiomers are processed and accumulated. This research contributes to understanding the potential health risks of exposure to chiral pesticides (Wang et al., 2017).
Enzyme-Linked Immunosorbent Assay Development
osorbent assay (ELISA) for benalaxyl aids in its detection and quantification in agricultural products like water and wine. This technological advancement is crucial for monitoring benalaxyl residues in food products and ensuring compliance with safety standards (Giraudi et al., 1999).
Risk Assessment and Regulatory Reviews
Comprehensive risk assessments and regulatory reviews of benalaxyl are conducted to ensure its safe use in agriculture and minimize potential hazards.
- Pesticide Risk Assessment: The European Food Safety Authority conducted a peer review of the risk assessments for benalaxyl, focusing on its use as a fungicide on various crops. This review helps in setting regulatory guidelines and safety standards for benalaxyl use in agriculture (Anastassiadou et al., 2020).
特性
IUPAC Name |
methyl (2S)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQIRJHIZUAQP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243159 | |
| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Benalaxyl | |
CAS RN |
97716-85-3 | |
| Record name | (+)-Benalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97716-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benalaxyl, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097716853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENALAXYL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06UBT0512C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



